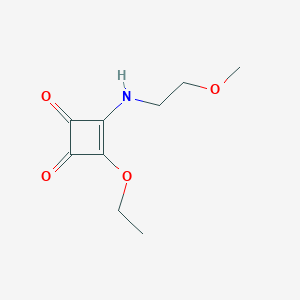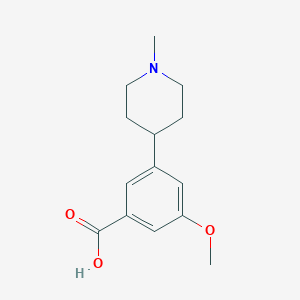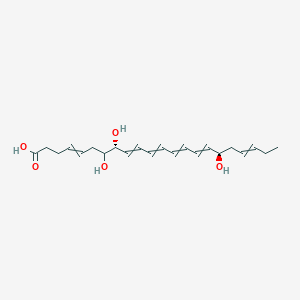
(8R,17R)-7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17®-Resolvin D1 is a specialized pro-resolving lipid mediator derived from docosahexaenoic acid, an omega-3 fatty acid. It plays a crucial role in the resolution of inflammation, promoting the clearance of inflammatory cells and restoring tissue homeostasis. This compound is part of the resolvin family, which includes various molecules involved in resolving inflammation and promoting healing.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17®-Resolvin D1 typically involves the enzymatic conversion of docosahexaenoic acid. The process includes several steps:
Oxygenation: Docosahexaenoic acid undergoes oxygenation by lipoxygenase enzymes to form hydroperoxy intermediates.
Epoxidation and Hydrolysis: These intermediates are further converted into epoxides and then hydrolyzed to form 17®-Resolvin D1.
Industrial Production Methods: Industrial production of 17®-Resolvin D1 involves large-scale enzymatic processes, ensuring high yield and purity. The use of bioreactors and optimized reaction conditions, such as controlled temperature and pH, are critical for efficient production.
化学反応の分析
Types of Reactions: 17®-Resolvin D1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides.
Reducing Agents: Sodium borohydride and other hydrides.
Solvents: Organic solvents like methanol and ethanol are commonly used.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of 17®-Resolvin D1, each with distinct biological activities.
科学的研究の応用
17®-Resolvin D1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid mediator pathways.
Biology: Investigated for its role in cell signaling and inflammation resolution.
Medicine: Explored for therapeutic potential in treating inflammatory diseases, such as arthritis and cardiovascular diseases.
Industry: Utilized in the development of anti-inflammatory drugs and supplements.
作用機序
17®-Resolvin D1 exerts its effects through several mechanisms:
Molecular Targets: It binds to specific receptors on immune cells, such as G-protein-coupled receptors.
Pathways Involved: Activates signaling pathways that promote the resolution of inflammation, including the inhibition of pro-inflammatory cytokines and the promotion of phagocytosis of apoptotic cells.
類似化合物との比較
17(S)-Resolvin D1: Another isomer with similar anti-inflammatory properties.
Resolvin E1: Derived from eicosapentaenoic acid, also involved in resolving inflammation.
Protectin D1: Another lipid mediator with anti-inflammatory and neuroprotective effects.
Uniqueness: 17®-Resolvin D1 is unique due to its specific stereochemistry, which influences its binding affinity to receptors and its overall biological activity. Its distinct pathways and mechanisms of action make it a valuable compound in the study of inflammation resolution.
特性
CAS番号 |
528583-91-7 |
|---|---|
分子式 |
C22H32O5 |
分子量 |
376.5 g/mol |
IUPAC名 |
(8R,17R)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/t19-,20-,21?/m1/s1 |
InChIキー |
OIWTWACQMDFHJG-OSBQEZSISA-N |
異性体SMILES |
CCC=CC[C@H](C=CC=CC=CC=C[C@H](C(CC=CCCC(=O)O)O)O)O |
正規SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


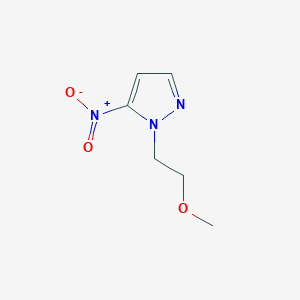

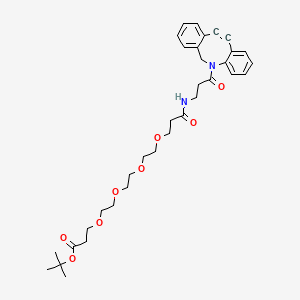
![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol](/img/structure/B13721966.png)
![[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B13721971.png)
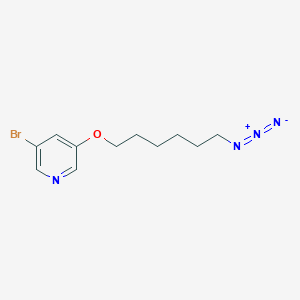
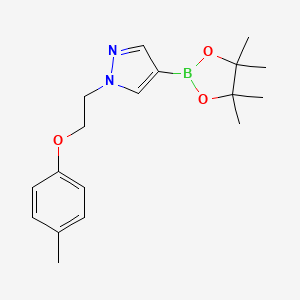
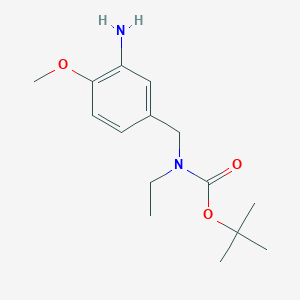
![N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721995.png)
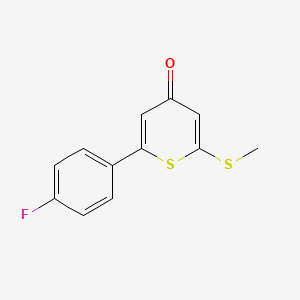
![Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13722001.png)
![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13722003.png)
